tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-4-5-9-10(6-8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFVHGAGTYKGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353407 | |
| Record name | tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333749-47-6 | |
| Record name | tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Benzo D 1 2 Dioxol 5 Ylcarbamate
Direct N-Arylation Approaches for Carbamate (B1207046) Formation
Direct approaches involve the formation of the carbamate group on a benzo[d] bristol.ac.ukresearchgate.netdioxole ring that already possesses an amino substituent. These methods are often favored for their straightforward nature and high efficiency.
Direct Amidation/Carbamoylation of Benzo[d]bristol.ac.ukresearchgate.netdioxol-5-amine Precursors
The most common and direct method for the synthesis of tert-butyl benzo[d] bristol.ac.ukresearchgate.netdioxol-5-ylcarbamate is the N-tert-butoxycarbonylation (Boc protection) of the corresponding amine precursor, benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine. This reaction typically utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the electrophilic source of the Boc group. sigmaaldrich.comorganic-chemistry.orgshunxiangchem.com The reaction is generally performed in the presence of a base to neutralize the acidic byproduct and facilitate the nucleophilic attack of the amine. fishersci.co.uk
The choice of solvent and base can be flexible, with high yields achievable under relatively mild conditions. fishersci.co.uk Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, or biphasic systems like water/THF. fishersci.co.uknih.gov Bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate are frequently employed. nih.gov The reaction typically proceeds at temperatures ranging from 0 °C to room temperature, offering a practical and efficient route to the desired carbamate. nih.gov For instance, a general procedure involves dissolving the amine and a base like triethylamine in a water/THF mixture, cooling the solution to 0 °C, and then adding di-tert-butyl dicarbonate. The reaction is stirred for several hours, gradually warming to room temperature. nih.gov
| Amine Precursor | Reagent | Base | Solvent | Temperature | Yield |
| Benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine | Di-tert-butyl dicarbonate | Triethylamine (TEA) | H₂O / THF | 0°C to RT | High |
| Benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Chloroform / H₂O | Reflux | Good |
| Benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Room Temp. | High |
This table presents typical conditions for the direct carbamoylation of Benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine. Specific yields can vary based on precise reaction scale and purification methods.
Palladium-Catalyzed Coupling Reactions for Aromatic C-N Bond Formation
An alternative to direct amidation is the palladium-catalyzed Buchwald-Hartwig amination, which constructs the aromatic C-N bond directly. wikipedia.org This powerful methodology allows for the coupling of an aryl halide, such as 5-bromo-1,3-benzodioxole, with tert-butyl carbamate. chemsrc.com The reaction is contingent on a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netwikipedia.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the carbamate, deprotonation by the base, and finally, reductive elimination to yield the N-aryl carbamate product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos, t-BuXPhos, or bidentate ligands such as BINAP and Xantphos often providing the best results. researchgate.netwikipedia.org Strong bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.netlibretexts.org
| Aryl Halide | Amine Source | Palladium Source | Ligand | Base | Solvent | Temperature |
| 5-Bromo-1,3-benzodioxole | tert-Butyl carbamate | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene (B28343) | 80-110 °C |
| 5-Bromo-1,3-benzodioxole | tert-Butyl carbamate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 °C |
| 5-Iodo-1,3-benzodioxole | tert-Butyl carbamate | Pd₂(dba)₃ | t-BuXPhos | K₃PO₄ | Toluene | 80-110 °C |
This table illustrates representative conditions for the Buchwald-Hartwig amination to form the target compound. The optimal combination of reagents can depend on the specific aryl halide used.
Stepwise Synthetic Routes Involving Aromatic Ring Functionalization
Multi-step syntheses provide access to the target compound from more fundamental starting materials, relying on the strategic functionalization of the benzo[d] bristol.ac.ukresearchgate.netdioxole core.
Introduction of the Amino Group Preceding Carbamate Linkage Formation
This stepwise approach first focuses on synthesizing the key precursor, benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine, from the parent heterocycle, 1,3-benzodioxole (B145889). The most common route involves an electrophilic nitration reaction, followed by the reduction of the resulting nitro group.
The nitration of 1,3-benzodioxole with nitric acid in a solvent like glacial acetic acid regioselectively yields 5-nitro-1,3-benzodioxole. prepchem.com The subsequent reduction of the nitro group to the primary amine can be accomplished using various reducing agents. Classic methods include catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst or chemical reduction using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl). Once benzo[d] bristol.ac.ukresearchgate.netdioxol-5-amine is synthesized, it can be converted to the final product via the direct carbamoylation method described in section 2.1.1.
Regioselective Functionalization Strategies for the Benzo[d]bristol.ac.ukresearchgate.netdioxole Core
The success of the synthetic routes, particularly the palladium-catalyzed coupling, hinges on the ability to selectively functionalize the benzo[d] bristol.ac.ukresearchgate.netdioxole ring at the 5-position. The methylenedioxy group is an ortho, para-directing group, making the 5-position (para to one of the oxygen atoms) electronically activated and a primary site for electrophilic substitution.
Nitration: As mentioned previously, the nitration of 1,3-benzodioxole using nitric acid in acetic acid is a well-established method to introduce a nitro group at the 5-position. prepchem.com Milder conditions, such as using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, can also achieve high regioselectivity. rsc.org
Bromination: For the Buchwald-Hartwig approach, regioselective bromination is necessary to prepare 5-bromo-1,3-benzodioxole. This can be achieved using molecular bromine in a solvent like dichloromethane, though this can sometimes lead to dibrominated side products. mdma.ch Alternative, more selective methods include using N-bromosuccinimide (NBS) or oxidative bromination systems, such as combining a bromide salt (e.g., ammonium (B1175870) bromide) with an oxidant like hydrogen peroxide in an acidic medium. sciencemadness.org
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
Optimizing reaction conditions is crucial for maximizing yields and purity in both direct and stepwise syntheses.
For the direct amidation (Boc protection), key variables include the stoichiometry of Boc₂O, the choice and amount of base, and the reaction temperature. While the reaction is robust, using a slight excess of Boc₂O ensures complete conversion of the starting amine. The choice of a non-nucleophilic base like TEA or a weaker base like NaHCO₃ prevents side reactions. Low temperatures (0 °C) at the start of the reaction can help control exothermicity and improve selectivity.
In the Palladium-Catalyzed Buchwald-Hartwig Amination , optimization is more complex and involves a careful screening of multiple parameters. bristol.ac.ukresearchgate.net
Catalyst System: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., XPhos) or specific bidentate ligands (e.g., Xantphos) are often required to promote efficient reductive elimination and prevent catalyst decomposition. researchgate.netwikipedia.org
Base: The strength of the base can significantly influence the reaction rate. Strong bases like NaOt-Bu often lead to faster reactions but may not be compatible with base-sensitive functional groups. libretexts.org Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times. researchgate.netlibretexts.org
Solvent and Temperature: Aprotic, non-polar to moderately polar solvents like toluene and dioxane are typical. The reaction temperature is often elevated (80-110 °C) to ensure a reasonable reaction rate. researchgate.net
Systematic approaches, such as Design of Experiments (DoE), can be employed to efficiently screen these variables and identify the optimal conditions that provide the highest yield of tert-butyl benzo[d] bristol.ac.ukresearchgate.netdioxol-5-ylcarbamate while minimizing reaction time and catalyst loading. bristol.ac.uk
Synthetic Methodologies for tert-Butyl benzo[d]google.combiotage.co.jpdioxol-5-ylcarbamate
The most prevalent method for the synthesis of tert-Butyl benzo[d] google.combiotage.co.jpdioxol-5-ylcarbamate is the N-protection of benzo[d] google.combiotage.co.jpdioxol-5-amine (also known as 3,4-methylenedioxyaniline). This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality.
The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). nih.govmychemblog.com The presence of a base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the acidic byproduct formed during the reaction. nih.gov In many cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction. mychemblog.comchemicalbook.com
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of tert-Butyl benzo[d] google.combiotage.co.jpdioxol-5-ylcarbamate.
A typical laboratory-scale synthesis involves dissolving benzo[d] google.combiotage.co.jpdioxol-5-amine in the chosen solvent, followed by the addition of a base and the Boc anhydride (B1165640). mychemblog.com The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov
Upon completion, the reaction is quenched, and the crude product is isolated through an extractive workup. This generally involves washing the organic layer with aqueous solutions, such as dilute hydrochloric acid, saturated sodium bicarbonate, and brine, to remove unreacted starting materials and byproducts. nih.govbeilstein-journals.org The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tert-Butyl benzo[d] google.combiotage.co.jpdioxol-5-ylcarbamate. nih.gov
Table 1: Typical Reagents and Solvents for Synthesis
| Role | Chemical Name | Common Solvents | Common Bases |
|---|---|---|---|
| Starting Material | Benzo[d] google.combiotage.co.jpdioxol-5-amine | Tetrahydrofuran (THF) | Triethylamine (TEA) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) |
Purification and Isolation Techniques in Preparative Scale Organic Synthesis
Following the synthesis and initial workup, the crude tert-Butyl benzo[d] google.combiotage.co.jpdioxol-5-ylcarbamate often requires further purification to remove any remaining impurities. The two most common and effective methods for this on a preparative scale are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography is a widely used technique for the purification of tert-butyl carbamates. nih.govrsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. researchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel.
A solvent system, or eluent, is then passed through the column to move the compounds down the stationary phase at different rates. For compounds similar in structure to tert-Butyl benzo[d] google.combiotage.co.jpdioxol-5-ylcarbamate, a common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). nih.govresearchgate.net The polarity of the eluent can be adjusted to achieve optimal separation. The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified compound.
Table 2: Exemplary Column Chromatography Conditions for Analogous Compounds
| Stationary Phase | Eluent System | Compound Type | Reference |
|---|---|---|---|
| Silica Gel | Petroleum ether/Ethyl acetate (80:20, v/v) | tert-butyl phenylcarbamate derivative | nih.gov |
| Silica Gel | Petroleum ether/Ethyl acetate (70:30, v/v) | tert-butyl phenylcarbamate derivative | researchgate.net |
Recrystallization
Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
For carbamate compounds, various solvents can be used for recrystallization. For instance, crystallization from n-hexane has been reported for similar tert-butyl carbamate derivatives. google.com The selection of an appropriate recrystallization solvent or solvent pair is critical for achieving high purity and yield. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Chemical Reactivity and Mechanistic Aspects of Tert Butyl Benzo D 1 2 Dioxol 5 Ylcarbamate
Carbamate (B1207046) Cleavage and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, controlled acidic environments. The cleavage of this group from the benzodioxole nucleus is a critical step in synthetic pathways where the free amine is required for subsequent transformations.
Acid-Mediated De-Boc Reactions in Aryl Carbamate Systems
The most common strategy for the deprotection of N-Boc protected amines involves treatment with a strong acid. The generally accepted mechanism proceeds through protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. commonorganicchemistry.com This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.comjk-sci.com
Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA), often used neat or in a solution with dichloromethane (B109758) (DCM), and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol (B129727). commonorganicchemistry.comcommonorganicchemistry.comfishersci.co.ukresearchgate.net Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.gov The choice of acid and solvent system is crucial for achieving selective deprotection, especially in molecules containing other acid-sensitive functional groups. researchgate.net For instance, 4M HCl in dioxane is reported to be effective for the rapid and selective cleavage of N-Boc groups while leaving tert-butyl esters intact. nih.govresearchgate.net
| Reagent | Typical Solvent(s) | General Conditions | Key Characteristics |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room temperature, 1-2 hours | Highly effective and common, but corrosive and can cleave other acid-labile groups. commonorganicchemistry.comresearchgate.netresearchgate.net |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate (B1210297) | Room temperature, 0.5-16 hours | Offers good selectivity; 4M in dioxane is a standard reagent for preserving t-butyl esters. nih.govcommonorganicchemistry.com |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Varies | A less volatile alternative to TFA. mcours.netsemanticscholar.org |
| p-Toluenesulfonic Acid (p-TsOH) | Ethanol, Acetonitrile | Varies | Solid acid, can be used for selective deprotection. jk-sci.comresearchgate.net |
Alternative Methods for Selective Carbamate Hydrolysis and Transamidation
While acid-mediated cleavage is prevalent, the need to preserve acid-sensitive functionalities in complex molecules has driven the development of alternative deprotection methods. These strategies offer milder conditions and different selectivity profiles.
Alternative Deprotection Methods:
Thermal Deprotection: The N-Boc group can be removed by heating, sometimes in high-boiling point solvents like diphenyl ether or under solvent-free conditions. researchgate.net Recent studies have demonstrated that thermal deprotection can be achieved efficiently in continuous flow reactors, with solvents like methanol or trifluoroethanol at temperatures ranging from 150-230°C. acs.org This method can even allow for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.org
Lewis Acid Catalysis: Various Lewis acids, such as ZnBr₂, AlCl₃, SnCl₄, and TMSI, can facilitate Boc cleavage under non-protic conditions, offering an alternative for substrates incompatible with strong Brønsted acids. fishersci.co.ukmcours.netsemanticscholar.org
Catalyst-Free Hydrolysis: Under specific conditions, the Boc group can be hydrolyzed without any added catalyst. For instance, heating in water at reflux or under subcritical conditions has been shown to effectively remove the Boc group, presenting a green chemistry approach. researchgate.netmcours.netsemanticscholar.org
Miscellaneous Reagents: A mild method using oxalyl chloride in methanol has been reported for the deprotection of a wide range of N-Boc compounds at room temperature. rsc.orgrsc.org
Transamidation: Instead of cleaving the carbamate to the free amine, the entire N-Boc group can be transformed into a different amide in a process known as transamidation. This typically involves an activation step. For example, treatment of the N-Boc carbamate with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or Boc-anhydride (Boc₂O) can generate reactive intermediates that are then susceptible to aminolysis with a different amine. acs.orgnih.gov This provides a direct route to new amides without isolating the potentially sensitive free amine intermediate. nih.gov
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| Thermal | Heating (150-230°C) in solvents (MeOH, TFE) or neat | Acid-free; allows for selective deprotection based on thermal lability. acs.org |
| Lewis Acid Catalysis | ZnBr₂ in DCM; AlCl₃ | Mild, non-protic conditions suitable for acid-sensitive molecules. fishersci.co.uksemanticscholar.org |
| Catalyst-Free Hydrolysis | Refluxing H₂O | Environmentally benign; avoids harsh reagents. researchgate.netmcours.net |
| Oxalyl Chloride | (COCl)₂ in Methanol | Mild, room temperature conditions with broad functional group tolerance. rsc.orgrsc.org |
Reactivity of the Benzo[d]nih.govresearchgate.netdioxole Aromatic Ring
The benzodioxole ring is an electron-rich aromatic system due to the two ether-like oxygen atoms of the dioxole moiety. These atoms donate electron density into the benzene (B151609) ring through resonance, activating it towards electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Dioxole Ring
In a typical EAS reaction, an electrophile is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. leah4sci.comnih.gov A subsequent deprotonation step restores the aromaticity. The two oxygen atoms of the 1,3-dioxole (B15492876) group are powerful activating groups and act as ortho, para-directors. In the unsubstituted benzo[d] nih.govresearchgate.netdioxole, this means that electrophilic attack is strongly favored at the 4- and 5-positions, which are ortho and para to one of the oxygen atoms, respectively.
For tert-Butyl benzo[d] nih.govresearchgate.netdioxol-5-ylcarbamate, the substitution pattern is governed by the combined influence of the dioxole oxygens and the carbamate group at the 5-position.
Influence of the Carbamate Substituent on Aromatic Reactivity and Electronic Properties
Therefore, for electrophilic aromatic substitution on tert-Butyl benzo[d] nih.govresearchgate.netdioxol-5-ylcarbamate, the directing effects are as follows:
The dioxole oxygens strongly direct to positions 4 and 6 (ortho to the oxygens).
The carbamate group at C5 directs to positions 4 and 6 (ortho and para, respectively, to the -NH group).
These directing effects are synergistic, strongly reinforcing the activation of the C4 and C6 positions. Consequently, electrophilic aromatic substitution is expected to occur predominantly at these two sites, leading to 4- and/or 6-substituted products.
Transformations at the 5-Position of the Benzo[d]nih.govresearchgate.netdioxole Nucleus and Neighboring Sites
The carbamate group at the 5-position not only influences the reactivity of the aromatic ring but can also be used to strategically introduce substituents at adjacent positions. This is most powerfully demonstrated through the strategy of Directed ortho-Metalation (DoM) . nih.govacs.org
In the DoM reaction, the carbamate functional group acts as a directed metalation group (DMG). The Lewis basic sites (the carbonyl oxygen and nitrogen) of the carbamate can coordinate to a strong organolithium base, such as sec-butyllithium. This coordination positions the base to deprotonate one of the adjacent (ortho) carbon atoms of the aromatic ring (C4 or C6), which are the most acidic protons due to an inductive effect from the carbamate. unilag.edu.nguwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles (e.g., D₂O, alkyl halides, CO₂, iodine) to introduce a new substituent specifically at the C4 or C6 position. The O-carbamate is recognized as one of the most powerful DMGs, highlighting the significant control this functional group can exert over regioselectivity. nih.govacs.orgunilag.edu.ng
Beyond DoM, transformations can involve the carbamate group itself. As detailed in section 3.1, cleavage of the Boc group generates 3,4-methylenedioxyaniline. This free amine at the 5-position is a versatile synthetic handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (halogens, cyano, hydroxyl groups) or participate in coupling reactions to form new C-N, C-O, or C-S bonds.
Furthermore, if a halogen were introduced at the 4- or 6-position (via DoM or EAS), the resulting halo-substituted carbamate could participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Corriu reactions, to form new carbon-carbon bonds at sites neighboring the original carbamate. acs.org
Investigations into Reaction Mechanisms and Transition State Characterization
Detailed mechanistic studies, including transition state characterization, specifically for tert-butyl benzo[d] researchgate.netcommonorganicchemistry.comdioxol-5-ylcarbamate are not prominently documented. However, the reactivity of this compound is primarily dictated by the carbamate linkage and the aromatic benzodioxole ring. The following mechanistic pathways are proposed based on general principles of organic chemistry and studies of related N-Boc protected aromatic amines.
Hydrolysis of the Carbamate Group:
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, and its cleavage (hydrolysis) is a fundamental reaction. This process can occur under both acidic and, under more forcing conditions, basic conditions.
Acid-Catalyzed Hydrolysis: The most common method for the deprotection of N-Boc groups is through acid-catalyzed hydrolysis. total-synthesis.commasterorganicchemistry.com The mechanism is believed to proceed via protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene. total-synthesis.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (5-aminobenzo[d] researchgate.netcommonorganicchemistry.comdioxole) and carbon dioxide. masterorganicchemistry.com
Step 1: Protonation. The carbonyl oxygen is protonated by an acid (e.g., trifluoroacetic acid, HCl). total-synthesis.com
Step 2: Formation of tert-butyl cation. The protonated carbamate undergoes fragmentation to form a stabilized tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.com
Step 3: Deprotonation and Decarboxylation. The tert-butyl cation is neutralized by a base or solvent, typically forming isobutene. The carbamic acid intermediate spontaneously loses carbon dioxide to give the corresponding amine. masterorganicchemistry.com
Base-Mediated Hydrolysis: While Boc groups are generally stable to basic conditions, cleavage can occur under strong basic conditions. For N-aryl carbamates, a proposed mechanism involves the deprotonation of the amine nitrogen. researchgate.net This is followed by an elimination of the tert-butoxide anion to form an isocyanate intermediate. researchgate.netacs.org Subsequent hydrolysis of the isocyanate yields the free amine. This pathway is generally less common for Boc deprotection due to the stability of the group towards many bases. total-synthesis.com
Electrophilic Aromatic Substitution:
The benzo[d] researchgate.netcommonorganicchemistry.comdioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The N-Boc-carbamate group is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. However, the steric bulk of the tert-butyl group may hinder substitution at the ortho positions.
Computational studies on similar aromatic systems can provide insights into the regioselectivity of such reactions, often by analyzing the electron density and stability of the sigma complex (Wheland intermediate) for substitution at different positions. nih.gov
Data on Reaction Intermediates and Transition States:
For related N-aryl carbamates, kinetic studies on their hydrolysis have been performed, which provide information about the rate-determining steps and the influence of substituents on the reaction rate. researchgate.net For example, studies on the hydrolysis of N-alkyl O-arylthioncarbamate esters have elucidated the mechanisms under different pH conditions. researchgate.net However, direct extrapolation of this quantitative data to tert-butyl benzo[d] researchgate.netcommonorganicchemistry.comdioxol-5-ylcarbamate would require dedicated experimental investigation.
Utility of Tert Butyl Benzo D 1 2 Dioxol 5 Ylcarbamate As a Strategic Synthetic Building Block
Precursor in Multi-Component Reactions for Molecular Complexity Generation
While the direct participation of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate in well-known multi-component reactions (MCRs) is not extensively documented in dedicated studies, its structural motifs are frequently encountered in the products of such reactions. The benzo[d] ubinkim.comgoogle.comdioxole ring system is a common feature in natural products and pharmacologically active molecules, and MCRs represent an efficient strategy for the rapid assembly of such complex structures.
The primary role of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate in the context of MCRs would be as a precursor to one of the key reactants. For instance, deprotection of the Boc group furnishes 3,4-(methylenedioxy)aniline, a versatile amine that can readily participate in a variety of MCRs.
Table 1: Potential Multi-Component Reactions Utilizing Derivatives of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate
| Multi-Component Reaction | Key Reactant Derived from Precursor | Potential Product Class |
| Ugi Reaction | 3,4-(Methylenedioxy)aniline | α-Acylamino amides |
| Passerini Reaction | 3,4-(Methylenedioxy)benzaldehyde | α-Acyloxy amides |
| Biginelli Reaction | 3,4-(Methylenedioxy)benzaldehyde | Dihydropyrimidinones |
| Pictet-Spengler Reaction | Tryptamine analogue with a benzo[d] ubinkim.comgoogle.comdioxole moiety | Tetrahydro-β-carbolines |
The generation of these key reactants from tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate allows for the introduction of the benzo[d] ubinkim.comgoogle.comdioxole scaffold into diverse molecular frameworks in a single, convergent step, which is a hallmark of the efficiency of multi-component chemistry.
Strategic Intermediate for Scaffold Diversification and Analogue Synthesis
The utility of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate as a strategic intermediate is particularly evident in the synthesis of diverse chemical scaffolds and the generation of analogue libraries for medicinal chemistry and drug discovery. The Boc-protected amine allows for a range of chemical transformations on the aromatic ring or the synthesis of more complex starting materials before the amine functionality is unmasked for further reactions.
One common strategy involves the electrophilic substitution on the electron-rich benzo[d] ubinkim.comgoogle.comdioxole ring. The presence of the carbamate (B1207046) group can influence the regioselectivity of these reactions. Following such modifications, the Boc group can be readily removed under acidic conditions to reveal the primary amine, which can then be subjected to a variety of diversification reactions.
Table 2: Diversification Strategies Employing tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate
| Reaction on Aromatic Ring | Subsequent Amine Reaction | Resulting Scaffold |
| Bromination | Suzuki Coupling | Biaryl systems |
| Nitration | Reduction, then Amide Coupling | Substituted benzamides |
| Friedel-Crafts Acylation | Reductive Amination | N-Alkylated derivatives |
| Lithiation and Quenching | N-Arylation | Substituted diphenylamines |
This sequential approach enables the synthesis of a wide array of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, a recent patent highlights the use of a derivative, (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate, in the development of GSPT1 degrader compounds, showcasing the importance of the benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate moiety in constructing complex, biologically active molecules.
Application in the Construction of Advanced Organic Architectures
The benzo[d] ubinkim.comgoogle.comdioxole nucleus is a key structural feature in numerous natural products, particularly alkaloids and lignans. Consequently, tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate and its derivatives are valuable starting materials in the total synthesis of these complex and often biologically active molecules.
The strategic placement of the Boc-protected amine allows for its transformation into other functional groups or for its participation in key bond-forming reactions that are crucial for the assembly of the target architecture. For instance, the amine can be converted into a diazonium salt for Sandmeyer-type reactions or used in intramolecular cyclization reactions to form heterocyclic rings.
A notable application is in the synthesis of isoquinoline (B145761) alkaloids, where the benzo[d] ubinkim.comgoogle.comdioxole unit often forms a part of the core structure. Synthetic routes towards these alkaloids may involve the elaboration of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate into a more complex intermediate that can then undergo key cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to construct the heterocyclic core.
While specific, detailed examples of the direct use of tert-Butyl benzo[d] ubinkim.comgoogle.comdioxol-5-ylcarbamate in the total synthesis of a named natural product are not prominently featured in readily accessible literature, the fundamental reactivity of this compound makes it an inferred and logical choice for synthetic chemists targeting molecules containing the 3,4-methylenedioxyaniline substructure.
Advanced Spectroscopic and Computational Investigations on Tert Butyl Benzo D 1 2 Dioxol 5 Ylcarbamate
Elucidation of Molecular Structure and Conformation through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are fundamental in confirming the structural integrity of the molecule. The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Based on the analysis of related benzodioxole and tert-butyl carbamate (B1207046) derivatives, the expected chemical shifts (δ) for tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate in a solvent like CDCl₃ are summarized in the table below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| C(CH₃)₃ | ~1.5 | ~28.0 | Singlet, 9H |
| C(CH₃)₃ | - | ~80.0 | Quaternary carbon |
| C=O | - | ~153.0 | Carbonyl carbon |
| NH | ~6.5 | - | Broad singlet, 1H |
| O-CH₂-O | ~5.9 | ~101.0 | Singlet, 2H |
| Aromatic CH | ~6.7 - 7.0 | ~105.0 - 118.0 | Multiplets, 3H |
| Aromatic C-N | - | ~135.0 | Quaternary carbon |
| Aromatic C-O | - | ~145.0 - 148.0 | Quaternary carbons |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate is expected to show key absorption bands corresponding to the N-H, C=O, C-O, and aromatic C-H bonds.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (carbamate) | Stretching | 1680 - 1720 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O-C (dioxole) | Asymmetric Stretching | 1200 - 1250 |
| C-O (carbamate) | Stretching | 1150 - 1200 |
| C-O-C (dioxole) | Symmetric Stretching | 1000 - 1050 |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate (C₁₂H₁₅NO₄), the expected molecular ion peak [M]⁺ would be observed at m/z 237. The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺) and other characteristic fragments of the benzodioxole and carbamate moieties.
Theoretical Studies on Aromaticity, Reactivity Profiles, and Selectivity
Theoretical studies, primarily employing Density Functional Theory (DFT), offer profound insights into the electronic structure, aromaticity, and reactivity of tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate.
Aromaticity:
Reactivity Profiles:
The reactivity of tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate is dictated by the interplay of its constituent functional groups: the electron-rich benzodioxole ring, the carbamate linker, and the bulky tert-butyl group.
Benzodioxole Ring: The electron-donating nature of the methylenedioxy bridge makes the aromatic ring susceptible to electrophilic substitution reactions. smolecule.com Computational models can predict the most likely sites for electrophilic attack by calculating the electrostatic potential and frontier molecular orbitals.
Carbamate Group: The carbamate functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine. smolecule.com The tert-butoxycarbonyl (Boc) protecting group is known for its stability under various conditions but can be selectively removed, making this compound a useful intermediate in organic synthesis.
Selectivity:
Computational studies can predict the regioselectivity of reactions involving the benzodioxole ring. The carbamate group, being an ortho-, para-director, along with the activating effect of the dioxole oxygens, influences the position of incoming electrophiles. Theoretical calculations of atomic charges and Fukui functions can quantify the reactivity of different positions on the aromatic ring, predicting the most favorable sites for substitution.
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate. DFT calculations are commonly used to map out the potential energy surfaces of reaction pathways, identify transition states, and calculate activation energies.
Modeling of Boc Deprotection:
One of the most important reactions of this compound is the cleavage of the Boc protecting group. Computational studies can model the mechanism of this reaction under acidic conditions. The reaction typically proceeds through the protonation of the carbamate carbonyl oxygen, followed by the departure of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
Interactive Data Table: Calculated Energetics for a Postulated Boc Deprotection Step
| Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔH (kcal/mol) |
| 1 | Protonation of Carbonyl | Low barrier | Exothermic |
| 2 | C-O Bond Cleavage (Rate-determining) | 15 - 25 | Endothermic |
| 3 | Decarboxylation | Low barrier | Exothermic |
Note: The values presented are illustrative and based on general computational studies of Boc deprotection mechanisms; specific values for this exact substrate would require dedicated calculations.
Modeling of Electrophilic Aromatic Substitution:
Computational models can also be employed to study the mechanism of electrophilic substitution on the benzodioxole ring. By calculating the energies of the sigma complexes (Wheland intermediates) for substitution at different positions, the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions can be predicted. These models would likely confirm that substitution is favored at the positions ortho to the carbamate group, which are also activated by the dioxole ring.
The insights gained from these computational studies are invaluable for understanding the intrinsic properties of tert-butyl benzo[d] chemicalbook.comorientjchem.orgdioxol-5-ylcarbamate and for designing synthetic routes that utilize this versatile intermediate.
Future Research Avenues and Methodological Innovations
Development of More Efficient and Sustainable Synthetic Routes for Aryl Carbamates
The synthesis of aryl carbamates, including tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate, traditionally relies on methods that can involve hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives. Future research in this area is likely to concentrate on several promising strategies.
One major avenue is the advancement of catalytic C-N coupling reactions. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming the aryl C-N bond in carbamates. researchgate.netmit.edu For instance, the palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to N-aryl carbamates. mit.eduorganic-chemistry.org Applying this to the synthesis of the target compound could involve the reaction of a 5-halo-benzo[d] researchgate.netsmolecule.comdioxole derivative with a source of the carbamate (B1207046) moiety. Research is ongoing to improve catalyst efficiency, broaden the substrate scope, and utilize more environmentally benign reaction media.
Another sustainable approach involves the use of carbon dioxide (CO₂) as a C1 source. nih.gov CO₂ is an abundant, non-toxic, and renewable reagent. nih.gov Dual nickel photocatalysis has shown promise in the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ under visible light and ambient pressure. nih.govacs.org Adapting this methodology for N-aryl carbamates like tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate would represent a significant step towards sustainable chemical manufacturing.
Metal-free synthetic routes are also gaining traction. Organocatalysis, for example, offers a sustainable alternative to metal-based catalysts. researchgate.net The reaction of cyclic organic carbonates with aromatic amines, mediated by an organocatalyst like triazabicyclodecene (TBD), provides a chemo- and site-selective pathway to N-aryl-carbamates under mild conditions. researchgate.net Furthermore, direct methods for converting Boc-protected amines into carbamates using a simple base like lithium tert-butoxide, without the need for toxic reagents or metal catalysts, are being developed. rsc.org
Below is a comparative table of potential synthetic routes for aryl carbamates.
| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | Palladium complexes | High efficiency, broad substrate scope mit.eduorganic-chemistry.org | Metal contamination, cost |
| Copper-Catalyzed Cross-Coupling | Copper salts/complexes | Lower cost than palladium researchgate.net | Can require higher temperatures |
| Dual Nickel Photocatalysis | Nickel catalyst, photocatalyst | Uses CO₂, visible light, mild conditions nih.govacs.org | Catalyst complexity, substrate scope |
| Organocatalysis | e.g., Triazabicyclodecene (TBD) | Metal-free, mild conditions researchgate.net | Catalyst loading, reaction times |
| Base-Mediated Conversion | e.g., Lithium t-butoxide | Metal-free, simple reagents rsc.org | Substrate sensitivity, reaction scope |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, future research will undoubtedly focus on uncovering novel reactivity and transformations of tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate. The carbamate group is often used as a protecting group, but it can also serve as a directing group for C-H activation or participate in various rearrangement reactions.
The Snieckus-Fries rearrangement of aryl carbamates, mediated by strong bases, allows for the introduction of acyl groups ortho to the carbamate. nih.gov Investigating this transformation for tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate could provide a direct route to functionalized benzodioxole derivatives. The interplay between the electronic nature of the benzodioxole ring and the carbamate directing group would be a key area of study.
Nickel-catalyzed reactions have shown utility in the transformation of aryl carbamates. For example, nickel-catalyzed amination of aryl carbamates provides a method to introduce an amino group. rsc.org Another significant transformation is the nickel-catalyzed decarboxylation of aryl carbamates to form aromatic amines, with carbon dioxide as the only byproduct. acs.orgorganic-chemistry.org This offers a waste-free method to convert phenols to anilines via a carbamate intermediate. acs.orgorganic-chemistry.org Applying these methods to tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate could yield valuable synthetic intermediates.
The reactivity of the benzodioxole ring itself, influenced by the electronic properties of the carbamate substituent, is another area ripe for exploration. Electrophilic aromatic substitution reactions could exhibit altered regioselectivity compared to unsubstituted or differently substituted benzodioxoles.
A summary of potential transformations is presented in the table below.
| Transformation | Catalyst/Reagent | Product Type | Potential Application |
| Snieckus-Fries Rearrangement | Strong base (e.g., NaDA) | ortho-Acylated phenols nih.gov | Functionalization of the aromatic ring |
| Nickel-Catalyzed Amination | Nickel catalyst | Aryl amines rsc.org | Synthesis of substituted anilines |
| Nickel-Catalyzed Decarboxylation | Nickel catalyst | Aryl amines acs.orgorganic-chemistry.org | Green synthesis of anilines from phenols |
| Electrophilic Aromatic Substitution | Electrophile | Substituted aryl carbamates | Diversification of the benzodioxole core |
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis and derivatization of tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate into these platforms is a key future direction.
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. nih.gov A continuous flow process coupling a Curtius rearrangement with biocatalysis has been developed for the synthesis of carbamate products. nih.gov Adapting synthetic routes for tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate to flow conditions could enable on-demand production and facilitate multi-step syntheses by telescoping reaction sequences.
High-throughput screening (HTS) of reaction conditions is another area where automation can accelerate research. acs.org Robotic platforms can be used to rapidly screen different catalysts, ligands, solvents, and bases to identify optimal conditions for the synthesis and transformation of tert-Butyl benzo[d] researchgate.netsmolecule.comdioxol-5-ylcarbamate. This would be particularly valuable for optimizing the novel catalytic reactions discussed in the previous sections.
The development of solid-phase synthesis methodologies for aryl carbamates would also facilitate their integration into automated platforms. google.com Immobilizing either the benzodioxole starting material or the carbamate precursor on a solid support would simplify purification and allow for the rapid generation of libraries of related compounds for biological screening.
The table below outlines the benefits and considerations for integrating these technologies.
| Technology | Key Advantages | Considerations for Implementation |
| Flow Chemistry | Enhanced safety, scalability, process control nih.gov | Reactor design, reagent solubility, reaction kinetics |
| High-Throughput Screening | Rapid optimization of reaction conditions acs.org | Miniaturization of reactions, analytical methods |
| Solid-Phase Synthesis | Simplified purification, library synthesis google.com | Linker chemistry, stability of intermediates |
Q & A
Q. What are the standard synthetic routes for tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between benzo[d][1,3]dioxol-5-amine and tert-butyl chloroformate in anhydrous conditions using a base like triethylamine. Optimization involves controlling moisture (to prevent carbamate hydrolysis), temperature (room temperature to mild heating), and stoichiometric ratios. Purification typically employs recrystallization or silica gel chromatography with ethyl acetate/hexane mixtures. Alternative routes use coupling agents like DCC for carbamate formation .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.3 ppm for CH₃, ~80 ppm for quaternary C), benzo[d][1,3]dioxole protons (δ 6.5–7.0 ppm), and carbamate carbonyl (δ ~155 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) aligned with the molecular weight (e.g., m/z 271.69). Derivatives are further analyzed via HRMS for exact mass confirmation .
Q. What are the common hydrolysis pathways of this compound, and how can these be controlled during storage or experimental use?
Hydrolysis occurs under acidic (H⁺) or basic (OH⁻) conditions, cleaving the carbamate to yield CO₂ and the parent amine. To mitigate unintended degradation:
- Store the compound in anhydrous solvents (e.g., THF, DCM) at 0–6°C.
- Avoid prolonged exposure to moisture or high pH during reactions.
- Use scavengers like molecular sieves in moisture-sensitive protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Derivatization : Introduce substituents (e.g., halogens, nitro, or amino groups) at the benzo[d][1,3]dioxole or tert-butyl positions to assess electronic/steric effects.
- Biological Assays : Test analogs for activity (e.g., MIC assays against bacterial strains, cytotoxicity in cancer cell lines) and correlate with structural features.
- Case Study : Substitution at the 5-position with chlorine (as in tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate) enhances antibacterial activity (MIC: 80–110 nM for Sarcina lutea), while bulkier groups reduce solubility .
Q. What methodologies are recommended for analyzing crystallographic data of this compound derivatives, especially in resolving structural ambiguities?
- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography. Mercury CSD aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the carbamate group).
- Ambiguity Resolution : Compare experimental data (X-ray diffraction) with computational models (DFT-optimized geometries) to validate bond angles/torsional conformations .
Q. How should researchers address contradictions in reported biological activities (e.g., MIC values) of this compound analogs across different studies?
- Variable Control : Standardize assay conditions (e.g., bacterial strain, inoculum size, growth medium).
- Data Normalization : Compare results relative to positive controls (e.g., ciprofloxacin for antibacterial studies).
- Case Analysis : Discrepancies in MIC values (e.g., 80 nM vs. >200 nM for E. coli) may arise from differences in bacterial membrane permeability or efflux pump activity .
Notes
- Experimental Design : Prioritize orthogonal purification (e.g., HPLC post-chromatography) for high-purity derivatives.
- Advanced Tools : Combine crystallography (SHELX) with molecular docking (AutoDock Vina) to predict target binding modes .
- Contradiction Management : Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent effects in MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
